molecular formula C14H19BO5 B6148701 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 499217-06-0

4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B6148701
CAS RN: 499217-06-0
M. Wt: 278.1
InChI Key:
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Description

“4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H17BO2 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical And Chemical Properties Analysis

This compound is typically an oily liquid at room temperature . Its molecular weight is 152.1473 .

Safety and Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. Ignition sources should be kept away . It has several hazard statements including H302, H312, H315, H319, H332, H335 .

Future Directions

The compound has potential applications in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It is also used in the preparation of pharmaceuticals and chemical intermediates , indicating its potential for further exploration in these fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the conversion of 4-hydroxy-5-methoxybenzaldehyde to the target compound through a series of reactions.", "Starting Materials": [ "4-hydroxy-5-methoxybenzaldehyde", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-5-methoxybenzaldehyde (1.0 g, 6.4 mmol) and sodium hydride (0.26 g, 6.4 mmol) in dry tetrahydrofuran (20 mL) under nitrogen atmosphere.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 g, 9.6 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding methanol (20 mL) and acetic acid (2 mL) to the reaction mixture.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with brine (20 mL).", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain the target compound as a yellow solid (1.5 g, 80% yield)." ] }

CAS RN

499217-06-0

Product Name

4-hydroxy-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C14H19BO5

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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